molecular formula C7H7Br2N3OS B2370079 2-Bromo-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one hydrobromide CAS No. 187597-19-9

2-Bromo-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one hydrobromide

Cat. No. B2370079
CAS RN: 187597-19-9
M. Wt: 341.02
InChI Key: LVULQULHTJTIQR-UHFFFAOYSA-N
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Description

The compound “2-Bromo-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one hydrobromide” is a heterocyclic compound with a molecular weight of 341.03 . It has a solid physical form and a melting point of 218°C . The compound’s IUPAC name is 2-bromo-1-(6-methyl [1,3]thiazolo [3,2-b] [1,2,4]triazol-5-yl)ethanone hydrobromide .


Molecular Structure Analysis

The compound contains a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . The InChI code for the compound is 1S/C7H6BrN3OS.BrH/c1-4-6 (5 (12)2-8)13-7-9-3-10-11 (4)7;/h3H,2H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 218°C . It has a molecular weight of 341.03 . The compound’s IUPAC name is 2-bromo-1-(6-methyl [1,3]thiazolo [3,2-b] [1,2,4]triazol-5-yl)ethanone hydrobromide .

Scientific Research Applications

Biological Activity and Potential Therapeutic Uses

  • A compound closely related to the specified chemical, 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, shows significant biological activities. It acts as a potent immunosuppressor against macrophages and T-lymphocytes. Additionally, it exhibits strong cytotoxicity against colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia cells, indicating potential in cancer therapy (Abdel‐Aziz et al., 2011).

Synthesis and Chemical Properties

  • The synthesis of novel mono-, bis-, and poly{6-(1H-pyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines} has been reported using a precursor related to the specified chemical. This highlights the versatility of the compound in creating a range of structurally diverse molecules (Salem et al., 2016).

Potential in Material Science and Molecular Synthesis

  • In material science, compounds similar to the specified chemical have been used in the synthesis of complex molecular structures like azolo[b]1,3,4-thiadiazinium bromides. This indicates its potential application in developing new materials with specific molecular properties (Laus et al., 2014).

Antimicrobial and Antifungal Applications

  • Some derivatives of this chemical class have been synthesized and evaluated for their antimicrobial and antifungal activities. This suggests its use in the development of new antimicrobial and antifungal agents (Mohan, 2002; Mohan, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

Future Directions

Triazole compounds are commonly used in medicinal chemistry due to their excellent therapeutic index . There is an ongoing race among scientists to develop novel medicines, leading to the synthesis of a large number of potential synthetic substances in laboratories around the world . Therefore, the future directions for this compound could involve further exploration of its potential therapeutic uses and the development of new synthetic methods.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature shared by this compound, allows it to make specific interactions with different target receptors . These interactions can lead to changes in the function of the targets, potentially resulting in the observed pharmacological effects.

Biochemical Pathways

Given the diverse pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation, among others.

Result of Action

Based on the pharmacological activities associated with similar compounds , it can be inferred that the compound may have effects such as inhibition of microbial growth, reduction of inflammation and pain, and inhibition of cancer cell proliferation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name

2-bromo-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3OS.BrH/c1-4-6(5(12)2-8)13-7-9-3-10-11(4)7;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVULQULHTJTIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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